molecular formula C21H17ClO3 B14206887 2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one CAS No. 721428-21-3

2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one

Cat. No.: B14206887
CAS No.: 721428-21-3
M. Wt: 352.8 g/mol
InChI Key: SBLSPCQYJHTCHI-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenyl group, and a hydroxyethanone moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, Suzuki–Miyaura coupling requires a palladium catalyst, a base such as potassium carbonate, and an organoboron compound . Oxidation reactions may require strong oxidizing agents and controlled temperatures, while reduction reactions often need anhydrous conditions and appropriate solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and as a pharmacological tool.

    Industry: The compound’s chemical properties make it valuable in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other benzyloxy or chlorophenyl derivatives, which share structural similarities but differ in their chemical properties and applications

List of Similar Compounds

  • 2-[3-(Benzyloxy)phenyl]-1-(4-chlorophenyl)-2-hydroxyethan-1-one
  • 2-[3-(Benzyloxy)phenyl]-1-(3-bromophenyl)-2-hydroxyethan-1-one
  • 2-[3-(Benzyloxy)phenyl]-1-(3-fluorophenyl)-2-hydroxyethan-1-one

These compounds share similar structural features but may exhibit different chemical behaviors and applications.

Properties

CAS No.

721428-21-3

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C21H17ClO3/c22-18-10-4-8-16(12-18)20(23)21(24)17-9-5-11-19(13-17)25-14-15-6-2-1-3-7-15/h1-13,21,24H,14H2

InChI Key

SBLSPCQYJHTCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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